Journal Name:Instrumentation Science & Technology
Journal ISSN:1073-9149
IF:1.509
Journal Website:http://www.tandfonline.com/toc/list20/current
Year of Origin:1994
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:47
Publishing Cycle:Bimonthly
OA or Not:Not
Cuticular hydrocarbon profiles in velvet ants (Hymenoptera: Mutillidae) are highly complex and do not chemically mimic their hosts
Instrumentation Science & Technology ( IF 1.509 ) Pub Date: 2023-05-25 , DOI: 10.1007/s00049-023-00382-2
Although recognition using cuticular chemistry is important for host–parasite interactions within aculeate Hymenoptera, cuticular hydrocarbon (CHC) profiles of only a few host–parasite pairs were characterized and compared. One largely neglected family in this context is the Mutillidae (velvet ants), whose species are ectoparasitoids of bees and wasps. In our study, we characterized and compared the CHC profiles of five species of Mutillidae and seven host species. The CHC profile of velvet ants differed among species and included large proportions of n-alkanes and methyl-branched alkanes. Alkenes were much less abundant in the CHC profiles of three species of velvet ants compared with their hosts, while the other two species possess a much lower abundance of methyl-branched alkanes than their hosts. Both the number of peaks and compound diversity were generally higher in velvet ants compared with their hosts. Thus, CHC profiles of parasitoids did not show signs of mimicry when compared with their hosts. In dyadic encounters between one species of velvet ant and its host bee species, the parasitoid mainly avoided interacting, while aggression by the host was rare. Our results suggest that velvet ants did not evolve chemical mimicry, perhaps in accordance with their wide host spectrum which would limit chemical specialization. However, the reduction of alkenes in social bee-attacking species and the reduction of methyl-branched alkanes in social wasp-attacking species may favour host nest invasion, since these two CHC classes are known to be important in nestmate recognition for social bees and wasps, respectively. A larger, phylogeny-corrected comparison of Mutillidae and hosts may help clarifying the evolution of the CHC profile of these parasitoids.
Detail
Behavioral response of the greenhouse whitefly ( Trialeurodes vaporariorum ) to plant volatiles of Ocimum basilicum and Tagetes minuta
Instrumentation Science & Technology ( IF 1.509 ) Pub Date: 2020-10-16 , DOI: 10.1007/s00049-020-00327-z
The use of chemical pesticides as a main pest control strategy has been highly criticised due to environmental pollution and negative effects on natural enemies of pests. In modern farming, it is essential to implement integrated pest management approaches that seek to control insect pests without causing environmental damage, e.g. the use of companion plants. Basil and Mexican marigold are often used as companion plants to attract greenhouse whiteflies, hence reducing damage to solanaceous crops, but the mechanism and role of volatile cues in crop protection strategies are unknown. This study found that both flowering basil and marigold were preferred to tomato by the greenhouse whitefly (Trialeurodes vaporariorum) in Y-tube olfactometer bioassays. PCA revealed that some volatiles were more correlated to one stage than to another. The dominant volatile constituents of Mexican marigold are limonene, dihydrotagetone, (Z)-β-ocimene, α-pinene, (Z)-3-hexenyl acetate, and those from basil are linalool, 1,8-cineole, eugenol and β-elemene. Among these dominant compounds, 1,8-cineole and (Z)-3-hexenyl acetate elicited strong attraction in greenhouse whitefly at 0.01%, whereas (Z)-β-ocimene and linalool elicited strong repellence at 0.1% and 1% dosages. This suggested that the basil flowering stage attraction is due to 1,8-cineole. These volatiles demonstrated potential as lures or bio-repellents and could be used in a “push–pull” semiochemical approach for greenhouse whitefly management.
Detail
Chemical and evolutionary analysis of the scent gland secretions of two species of Gonyleptes Kirby, 1819 (Arachnida: Opiliones: Laniatores)
Instrumentation Science & Technology ( IF 1.509 ) Pub Date: 2023-02-14 , DOI: 10.1007/s00049-023-00380-4
The subfamily Gonyleptinae is the second largest in Gonyleptidae, harboring over 100 species. Gonyleptinae is polyphyletic, nestled in the clade K92, and despite its richness, several species of that subfamily have not had their chemicals of the defensive secretions analyzed. Among these are Gonyleptes curticornis (Mello-Leitão, 1940) and G. horridus Kirby, 1819, the latter being particularly important, because it is the type species of the genus, which in turn names the subfamily Gonyleptinae. Gonyleptes horridus is also used in many phylogenetic analyses, be it using morphological or molecular data. The chemical study of the secretions of these two species by GC–MS and 1H NMR showed the presence of 1-(6-isopropyl-3,4-dihydro-2H-pyran-2-yl)-methylbutanone, 1-(6-isopropyl-3,4-dihydro-2H-pyran-2-yl) isobutanone and 4-methyl-1-hepten-3-one in both species. On the other hand, 4-methyl-1-hexen-3-one was observed only in G. curticornis, and 7-methyl-2-octanol is exclusive of G. horridus. All vinyl-ketones identified have already been described for Gonyleptidae. We ran an Ancestral Character State Reconstruction (ASR) analysis under three different conditions to infer the evolution of the identified compounds (based on modified characters of a previous study) and their chemical nature (multistate character, either as alkylphenol, benzoquinone or vinyl-ketone) on a modified Gonyleptidae phylogeny. Our results corroborate previous studies that alkylphenol is the ancestral most condition, changing to benzoquinone in the ancestor of Gonyleptidae or even earlier in a grassatorean ancestor depending on the analysis. Vinyl-ketones are a synapomorphy of K92. We briefly discuss character codifications and use of weights of ASR analyses of specific compounds, which were inconclusive. 1-(6-isopropyl-3,4-dihydro-2H-pyran-2-yl) isobutanone is shared by both Gonyleptes species and described for the genus Sodreana Mello-Leitão, 1922. 1-(6-(1-methyl-propyl)3,4-dihydro-2H-pyran-2yl)2-methylbutanone and 4-methyl-1-hepten-3-one are also shared by both Gonyleptes species and described for Moreiranula saprophila. From a taxonomic standpoint, combinations of specific compounds might help to diagnose supraspecific groups but given our limited sample, such decision should be taken with care and further tested. Finally, 7-methyl-2-octanol is described for the first time in Gonyleptidae, emphasizing the chemical diverse nature in the K92 clade.
Detail
Antioxidant metabolites from riparian fungal endophytes improve the tolerance of rice seedlings to flooding
Instrumentation Science & Technology ( IF 1.509 ) Pub Date: 2021-04-15 , DOI: 10.1007/s00049-021-00351-7
Endophytic fungi have the potential to enhance plant resistance to various stresses and promote the ecological adaptation of the hosts. To evaluate the effects of the riparian endophytes on rice seedlings to flooding tolerance, here we screened out two fungi from the plant Myricaria laxiflora growing in the Yangtze River zone. Through morphological characteristics and rDNA ITS (internal transcriber region) sequence, the two strains were, respectively, identified as Aspergillus fumigatus and Chaetomium globosum. Metabolites derived from both fungi were capable of increasing tolerance of rice to flooding. Systematic separation and purification coupled to bioassays revealed that two natural antioxidants, Z-N-4-hydroxystyryl formamide (NFA) and chaetoglobosin A (CheA), were effective for alleviating flooding stress. Both NFA and CheA can reverse the decline trend of oxidative parameters caused by long-term flooding, such as malondialdehyde, superoxide dismutase, ethanol dehydrogenase, and NADPH oxidase. Gene expression analyses of NADPH oxidase families indicated that OsRbohB could be involved in conferring flooding tolerance mediated by the two natural antioxidants. These findings contribute to understanding the role of the natural antioxidants in riparian endophytic fungi and providing a basis for improvement of flooding tolerance of rice and other crop plants.
Detail
Floral secondary metabolites in context of biotic and abiotic stress factors
Instrumentation Science & Technology ( IF 1.509 ) Pub Date: 2021-11-22 , DOI: 10.1007/s00049-021-00366-0
Floral displays constitute signals conveyed to potential pollinators by pigments and fragrance compounds, which are secondary metabolites biosynthesized through a limited number of major metabolic pathways. In recent years, the role of defensive secondary metabolites, targeted to tolerate/resist herbivory, pathogen-borne diseases and other kinds of stress, has become apparent in the context of floral displays. Apart from pigments and volatile compounds, these defensive compounds include alkaloids, specialized molecules such as glucosinolates (in Brassicaceae), and proanthocyanidin phenolics. All these functionally overlapping groups of metabolites vary in floral concentrations under different kinds of environmental conditions as well as due to endogenous regulatory factors, resulting in metabolic and functional synergies or trade-offs according to the physiological status of the flowers. In this review, we discuss such associations among varying secondary metabolites in flowers, and their implications in context of plant stress-response mechanisms.
Detail
Leaf surface traits may influence host specificity in psyllids of Eucalyptus, Spondyliaspis cf. plicatuloides (Froggatt) and Glycaspis brimblecombei Moore (Hemiptera: Aphalaridae)
Instrumentation Science & Technology ( IF 1.509 ) Pub Date: 2023-07-24 , DOI: 10.1007/s00049-023-00387-x
Spondyliaspis cf. plicatuloides and Glycaspis brimblecombei (Hemiptera: Aphalaridae) are invasive insect pests of Eucalyptus, native to Australia. The insects feed on eucalypt sap, and both psyllid species exhibit clear preferences for different species and hybrids of Eucalyptus. The objective of this study was to identify the constitutive morphological and phytochemical characteristics underlying these host preferences. Four preferred and eight non-preferred eucalypt hosts were selected for evaluation. Thirteen leaf morphological features of the 12 eucalypts were analysed. The non-polar and polar metabolites in and on the surface of leaves of each eucalypt species were extracted, and their chemical composition was analysed using gas chromatography coupled with mass spectrometry. The leaf volatile profiles of hosts and non-hosts of S. cf. plicatuloides and G. brimblecombei did not differ sufficiently to explain the host choices of the two eucalypt psyllids. The leaf polar metabolite profiles of the susceptible hosts of the two psyllids differed significantly but did not explain the host preferences of the two psyllid species. However, preferred hosts of S. cf. plicatuloides and G. brimblecombei had some leaf morphological features and wax metabolites in common. Our results show that particular combinations of leaf morphological features and wax metabolites might influence the host choice of eucalypt-feeding lerp psyllids, but no traits explaining the differences in host-selection behaviour between S. cf. plicatuloides and G. brimblecombei were identified.
Detail
Colonial chemical signature of social wasps and their nesting substrates
Instrumentation Science & Technology ( IF 1.509 ) Pub Date: 2021-08-24 , DOI: 10.1007/s00049-021-00361-5
Social wasps build their nests using plant material and can thereby occupy different types of habitats. The organization of their colonies is generally based on complex communication systems that include chemical compounds of the cuticle that are shared with the material of their nests thus contributing to the specific chemical signature of their colony. These compounds can vary by environmental factors, in this case the nesting substrate may interfere with this composition. However, no study to date has investigated whether there is any relationship between the chemical signature of the colony and the nesting substrate of their nests. Therefore, in this study we investigated the relationship between the colonial chemical signature and the plant in which the colonies were nesting. Colonies of three species of social wasps and samples of plants where they nested were collected, then extractions of the chemical composition of adult wasps, nest material and plants were performed. The results show that the colonies of social wasps investigated here share their chemical composition with the plants where their nests were built. Our results suggest that the plant can provide the colony with more than just a place with ideal physical conditions and safety, but also compounds that compose the colonial chemical signature.
Detail
Electrophysiological and behavioral activities of sex pheromone and structurally related compounds in lightbrown apple moth, Epiphyas postvittana
Instrumentation Science & Technology ( IF 1.509 ) Pub Date: 2021-09-09 , DOI: 10.1007/s00049-021-00362-4
Species-specific pheromone communication in moths is often achieved by the precise control of the production of a multi-component sex pheromone blend in females and selective perception of pheromone compounds in males. Reproductive isolation mediated by sex pheromone can be enhanced by the sensitive detection of structurally related non-pheromone components that are not used as pheromone in the same species but used as pheromone components in similar species. Here, we identified several unsaturated aliphatic acetates inhibiting the attraction of male moths to conspecific female sex pheromone in the lightbrown apple moth, Epiphyas postvittana (Walker) (Lepidoptera: Tortricidae), through electroantennogram (EAG) and field trapping studies. In EAG screening with 46 pheromone and structurally related compounds, eleven compounds exhibited significant male-specific EAG responses at 1 µg dose. The EAG-active compounds were mainly mono- or di-unsaturated 14-carbon acetates. In subsequent field trapping tests to evaluate the behavioral activities of the EAG-active compounds on male attraction to the binary blend (E11-14:Ac + E9E11-14:Ac) of female sex pheromone of E. postvittana, each of nine compounds (E9-12:Ac, Z9-12:Ac, E9-14:Ac, Z9-14:Ac, Z10-14:Ac, Z11-14:Ac, Z12-14:Ac, Z9E11-14:Ac and Z9E12-14:Ac) displayed clear inhibition of male moths to the sex pheromone blend in a dose-dependent manner. Our findings provide useful information in understanding the pheromone communication system of E. postvittana and related species.
Detail
Correction to: Mate attraction, chemical defense, and competition avoidance in the parasitoid wasp Leptopilina pacifica
Instrumentation Science & Technology ( IF 1.509 ) Pub Date: 2021-01-18 , DOI: 10.1007/s00049-020-00336-y
While typesetting the article the below errors are occurred.
Detail
Crinoid anthraquinones as kairomones allowing host selection for the symbiotic snapping shrimp Synalpheus stimpsonii
Instrumentation Science & Technology ( IF 1.509 ) Pub Date: 2022-03-08 , DOI: 10.1007/s00049-022-00368-6
Quinones are one of the major pigment groups that provide such bright colors to feather stars (Echinodermata, Crinoidea). These secondary metabolites also act as defensive molecules rendering crinoids unpalatable and repellent to other organisms. However, feather stars are usually associated with numerous symbiotic organisms, amongst which the ectocommensal snapping shrimp Synalpheus stimpsonii. We investigated the chemical stimulus allowing host selection in S. stimpsonii through the combination of behavioral tests, chemical extractions, and mass spectrometry analyses. The individuals of S. stimpsonii used in the experiments were sampled around the Great Reef of Toliara (Madagascar) where they are found in association with two crinoid species: Comanthus wahlbergii and Phanogenia distincta. The chemical attractiveness of the two crinoid hosts and a non-host species, Cenometra bella, was tested in an olfactometer. The three crinoids produced attractive kairomones allowing the snapping shrimp to recognize them. Mass spectrometry analyses on purified extracts of P. distincta revealed the presence of three different anthraquinones (rhodoptilometrin, comantherin, and a new crinoid anthraquinone). Compared to the existing literature, this anthraquinonic cocktail is specific to P. distincta. When these extracts were injected in the olfactometer, they triggered similar attracting behavior suggesting that crinoid anthraquinones are kairomones allowing host selection for S. stimpsonii. This hypothesis is also supported by the fact that shrimps were chemically attracted by pure commercial anthraquinones. In addition to their traditional defensive role (allomones), anthraquinones would, therefore, also function as kairomones, maintaining the symbiosis between S. stimpsonii and its crinoid hosts.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, ANALYTICAL 分析化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.50 21 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/list